molecular formula C6H9ClO3 B13312241 6-(Chloromethyl)-2,5,8-trioxaspiro[3.4]octane

6-(Chloromethyl)-2,5,8-trioxaspiro[3.4]octane

Cat. No.: B13312241
M. Wt: 164.59 g/mol
InChI Key: KODTWPSGYLXHEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Chloromethyl)-2,5,8-trioxaspiro[34]octane is a spirocyclic compound characterized by a unique structure that includes a spiro junction connecting two rings

Preparation Methods

The synthesis of 6-(Chloromethyl)-2,5,8-trioxaspiro[3.4]octane typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of chloromethyl methyl ether as a reagent, which reacts with a suitable diol to form the spirocyclic structure. The reaction conditions often include the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the spiro compound .

Chemical Reactions Analysis

6-(Chloromethyl)-2,5,8-trioxaspiro[3.4]octane can undergo various chemical reactions, including:

Mechanism of Action

The mechanism by which 6-(Chloromethyl)-2,5,8-trioxaspiro[3.4]octane exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The spirocyclic structure can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

6-(Chloromethyl)-2,5,8-trioxaspiro[3.4]octane can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H9ClO3

Molecular Weight

164.59 g/mol

IUPAC Name

7-(chloromethyl)-2,5,8-trioxaspiro[3.4]octane

InChI

InChI=1S/C6H9ClO3/c7-1-5-2-9-6(10-5)3-8-4-6/h5H,1-4H2

InChI Key

KODTWPSGYLXHEE-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2(O1)COC2)CCl

Origin of Product

United States

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